7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol
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Overview
Description
7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol is a chemical compound with the molecular formula C13H14O2 and a molecular weight of 202.25 . This compound is part of the methanonaphthalene family, characterized by its unique structure that includes a methano bridge and diol functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the photolysis of 1,4-dihydro-1,4-methanonaphthalene derivatives . The reaction conditions often include the use of specific solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale photolysis reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced photolysis techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol groups to other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or anti-inflammatory agent.
Industry: The compound is used in the production of specialty chemicals and materials, particularly in the development of advanced polymers and resins
Mechanism of Action
The mechanism of action of 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol involves its interaction with molecular targets such as enzymes and receptors. The diol groups can participate in hydrogen bonding and other interactions, influencing biochemical pathways. The methano bridge provides structural rigidity, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-1,4-methanonaphthalene: Shares the methano bridge but lacks the ethyl and diol groups.
2H-2,4a-Methanonaphthalene: Contains a similar methano bridge but differs in the substitution pattern and functional groups.
Uniqueness
7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol is unique due to its specific combination of an ethyl group, diol functional groups, and a methano bridge. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H14O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-ethyltricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-3,4-diol |
InChI |
InChI=1S/C13H14O2/c1-2-7-6-10-8-3-4-9(5-8)11(10)13(15)12(7)14/h3-4,6,8-9,14-15H,2,5H2,1H3 |
InChI Key |
SPTOHXBFTHRMJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C3CC2C=C3)C(=C1O)O |
Origin of Product |
United States |
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